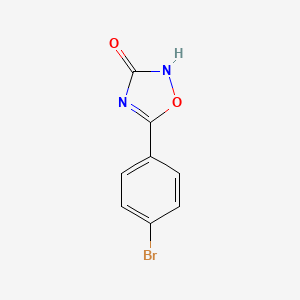

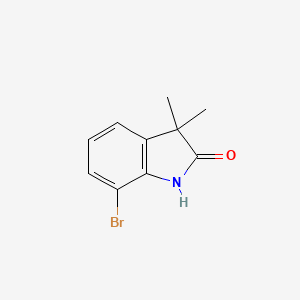

1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

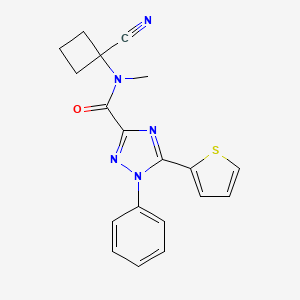

The compound “1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)-” is a derivative of the 1,2,4-oxadiazole family . The 1,2,4-oxadiazole derivatives have been known to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the reaction of substituted benzoic acid with ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) under nitrogen atmosphere .Molecular Structure Analysis

The molecular formula of “1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)-” is C8H5BrN2O2. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and can lead to a wide library of analogs . These reactions have led to the discovery of several drugs containing the 1,2,4-oxadiazole unit .Physical and Chemical Properties Analysis

The molecular weight of “1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)-” is 241.044. More specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Antimicrobial and Hemolytic Activities

A study by Gul et al. (2017) elaborates on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds demonstrating their notable antimicrobial and hemolytic activities. The synthesis process involved converting aryl/aralkyl organic acids into esters, hydrazides, and finally, 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. These compounds showed variable antimicrobial activities against selected microbial species, with some demonstrating potent antimicrobial effects and minimal toxicity, making them candidates for further biological screening (Gul et al., 2017).

Synthesis and Characterization for Potential Drug Applications

Ustabaş et al. (2020) synthesized and characterized a compound incorporating both 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, noting their importance due to significant biological activities. The synthesized compound was evaluated for antimicrobial activities, showing efficacy against certain bacterial species and high antileishmanial activity, suggesting its potential as a drug candidate pending further in vivo studies (Ustabaş et al., 2020).

Insecticidal Activity and Structure-Activity Relationship

A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for insecticidal activities against the diamondback moth. Some compounds showed promising insecticidal activities, highlighting the potential of these derivatives in agricultural applications. The structure-activity relationship (SAR) and density functional theory (DFT) studies provided insights into their insecticidal mechanisms (Qi et al., 2014).

Anti-inflammatory Activity

Research on newly synthesized 1,3,4-oxadiazole derivatives has shown significant anti-inflammatory activity, indicating the potential therapeutic benefits of these compounds in treating inflammation-related conditions. The Human Red Blood Cell membrane stabilization method was used to evaluate the anti-inflammatory efficacy, with some compounds showing remarkable activity (Santhanalakshmi K. et al., 2022).

Synthesis and Nonlinear Optical Characterization

Chandrakantha et al. (2011) explored the synthesis and nonlinear optical characterization of 1,3,4-oxadiazole derivatives, highlighting their potential applications in optoelectronics. This study underscores the versatility of oxadiazole derivatives in the development of materials with novel optical properties (Chandrakantha et al., 2011).

Mécanisme D'action

Target of Action

This compound belongs to the class of oxadiazoles, which are known to interact with a variety of biological targets

Mode of Action

Oxadiazoles, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Orientations Futures

The 1,2,4-oxadiazole derivatives have attracted medicinal chemists’ attention due to their wide spectrum of biological activities . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . This suggests that there is potential for further development and research in this area.

Propriétés

IUPAC Name |

5-(4-bromophenyl)-1,2,4-oxadiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)11-13-7/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMCOXRMXKKCQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=O)NO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)

![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)

![N,N,N',N'-Tetra([1,1'-biphenyl]-4-yl)[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B2751430.png)

![1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2751433.png)

![7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2751435.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2751441.png)

![Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2751445.png)

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2751447.png)